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Compound of Interest

Compound Name: N-Nitroso fluoxetine

Cat. No.: B6179763

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the risks associated with two nitrosamine
impurities: N-Nitroso fluoxetine, a nitrosamine drug substance-related impurity (NDSRI), and
N-nitrosodimethylamine (NDMA), a well-characterized and potent carcinogen. This document
summarizes key gquantitative data, details experimental protocols for risk assessment, and
visualizes the metabolic activation pathways of these compounds to facilitate a thorough
understanding of their relative risks.

Executive Summary

N-Nitroso fluoxetine and NDMA are both classified as probable human carcinogens.
However, a detailed analysis of available data indicates that N-Nitroso fluoxetine exhibits a
lower carcinogenic potency compared to NDMA. The acceptable intake (Al) limit for N-Nitroso
fluoxetine, established by regulatory agencies, is 100 ng/day, slightly higher than the 96
ng/day limit for NDMA, reflecting this difference in potency. In vivo mutagenicity studies further
support this, suggesting that the mutagenic potency of N-Nitroso fluoxetine is approximately
10 to 100 times lower than that of NDMA. Both compounds are genotoxic and require
metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects through
the formation of DNA adducts.

Quantitative Risk Assessment
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The following tables summarize the key quantitative data for a direct comparison of the risk
profiles of N-Nitroso fluoxetine and NDMA.

N-Nitroso

Parameter . NDMA Reference
Fluoxetine

Acceptable Intake (Al)
100 ng/day 96 ng/day [1]

Limit

Estimated to be 10-
100 fold less potent
than NDMA/NDEA
based on in vivo _
) ] o ) A well-established
Carcinogenic Potency  mutagenicity studies. ] [2]
_ potent carcinogen.
An acceptable intake
of >5000 ng/day was
suggested based on

these studies.

Genotoxicity (Ames

Positive Positive [3114]

Test)

) o Induces micronuclei in  Induces DNA damage

In Vitro Genotoxicity ) [5][6]
human TK®6 cells. and mutations.
Requires metabolic ) .

o Requires metabolic
) o activation by o o

Metabolic Activation activation, primarily by  [3][7]

CYP2C19 and
CYP2EL.

CYP2BS6.

Table 1: Comparative Summary of Risk Parameters

) TD50 Value
Species Organ(s) Affected Reference
(mgl/kg/day)
Rat 0.096 Liver [8]
Mouse 0.13 Liver, Lung [8]
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Table 2: Carcinogenic Potency (TD50) of NDMA in Rodents

Note: A specific TD50 value for N-Nitroso fluoxetine from in vivo carcinogenicity studies is not
publicly available. The acceptable intake limit has been established based on a read-across
approach from a surrogate compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK),
and supported by in vivo mutagenicity data.[1]

Genotoxicity and Carcinogenic Mechanisms

Both N-Nitroso fluoxetine and NDMA are indirect-acting genotoxic agents, meaning they
require metabolic activation to become carcinogenic.

Metabolic Activation: The critical first step in the carcinogenesis of these compounds is their
metabolism by cytochrome P450 (CYP) enzymes in the liver. NDMA is primarily metabolized by
CYP2EL, while N-Nitroso fluoxetine is metabolized by CYP2C19 and CYP2B6.[3][7] This
enzymatic action leads to the formation of unstable, highly reactive electrophilic intermediates.

DNA Adduct Formation: These reactive intermediates can then bind to cellular
macromolecules, most critically DNA, to form DNA adducts. For NDMA, this leads to the
formation of methyl-DNA adducts, such as O6-methylguanine, which if not repaired, can lead to
mispairing during DNA replication and result in G:C to A:T transition mutations.[9][10] While the
specific DNA adducts formed by N-Nitroso fluoxetine have not been as extensively
characterized, its positive results in genotoxicity assays indicate a similar mechanism of DNA
damage.[5]

Carcinogenesis: The accumulation of DNA damage and mutations in critical genes that control
cell growth and division can ultimately lead to the initiation and promotion of cancer. The liver is
a primary target organ for NDMA-induced carcinogenicity due to its high concentration of
metabolizing enzymes.[7]

Experimental Protocols

A comprehensive risk assessment of nitrosamine impurities relies on a battery of standardized
and specialized in vitro and in vivo tests.

Enhanced Ames Test for Nitrosamines
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The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the
mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is
recommended to improve sensitivity.

Methodology:

o Tester Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of
mutations.

o Metabolic Activation: The test is conducted with and without a metabolic activation system,
typically a post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats or
hamsters. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) and the use of
hamster liver S9 are often recommended.

e Procedure: The test compound, bacterial culture, and S9 mix (if used) are incubated
together. The mixture is then plated on a minimal agar medium.

« Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in
the absence of a required amino acid) is counted after a 48-72 hour incubation period. A
significant, dose-dependent increase in the number of revertant colonies compared to the
negative control indicates a positive mutagenic response.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage in mammalian cells.
Methodology:
e Cell Line: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.

o Treatment: Cells are exposed to the test compound at various concentrations, with and
without metabolic activation (S9).

e Micronuclei Formation: During cell division, chromosome fragments or whole chromosomes
that lag behind at anaphase can form small, separate nuclei within the cytoplasm of daughter
cells, known as micronuclei.
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Staining and Analysis: After treatment, the cells are stained with a DNA-specific dye (e.g.,
propidium iodide) and analyzed by flow cytometry or microscopy to quantify the frequency of
micronucleated cells. An increase in the frequency of micronuclei indicates clastogenic
(chromosome breaking) or aneugenic (chromosome lagging) activity.

In Vivo Carcinogenicity Studies

These long-term studies in animals are the gold standard for assessing the carcinogenic

potential of a substance.

Methodology:

Animal Model: Typically, rats or mice are used.

Dosing: The test substance is administered to the animals daily for a significant portion of
their lifespan (e.g., 2 years) at multiple dose levels. A control group receives a placebo.

Observation: Animals are monitored for signs of toxicity and the development of tumors.

Histopathology: At the end of the study, all animals are euthanized, and a complete
histopathological examination of all organs and tissues is performed to identify and classify
any tumors.

Data Analysis: The incidence of tumors in the treated groups is compared to the control
group to determine the carcinogenic potential of the substance. The data is used to calculate
a TD50 value, which is the dose that causes tumors in 50% of the animals that would have
otherwise been tumor-free.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic

activation pathway of nitrosamines and a typical experimental workflow for nitrosamine risk

assessment.
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Click to download full resolution via product page

Caption: Metabolic activation pathway of nitrosamines leading to carcinogenesis.
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Nitrosamine Impurity Risk Assessment Workflow

Potential Nitrosamine Impurity Identified

In Silico Assessment
(Structure-Activity Relationship)

Enhanced Ames Test

If Positive

In Vitro Mammalian Cell Genotoxicity Assay
(e.g., Micronucleus Test)
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In Vivo Studies
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Implement Control Strategy
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Caption: Experimental workflow for nitrosamine impurity risk assessment.
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Conclusion

Based on the current body of evidence, while both N-Nitroso fluoxetine and NDMA are
genotoxic and considered potential human carcinogens, NDMA presents a higher carcinogenic
risk. The established acceptable intake limits and, more significantly, in vivo mutagenicity data,
support the conclusion that N-Nitroso fluoxetine is a less potent carcinogen than NDMA.
Continuous monitoring and further research, particularly long-term carcinogenicity studies on
N-Nitroso fluoxetine, will provide a more definitive understanding of its risk profile. For drug
development professionals, this comparative assessment underscores the importance of a
thorough, data-driven approach to evaluating the risks of nitrosamine impurities and
implementing appropriate control strategies to ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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